molecular formula C20H17ClO5 B3642286 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3642286
M. Wt: 372.8 g/mol
InChI Key: TXCWGLXYCXZDLJ-UHFFFAOYSA-N
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Description

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one is studied for its potential biological activities, including anticancer and antimicrobial properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one apart is its combination of a benzodioxole ring with a chromenone moiety, along with specific substituents that confer unique chemical and biological properties.

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-14-11(2)15-5-4-13(7-17(15)26-20(14)22)23-9-12-6-18-19(8-16(12)21)25-10-24-18/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCWGLXYCXZDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 4
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE

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